Barbatusol
Description
Contextualization within Icetexane Diterpenoid Chemistry
Barbatusol (B1201560) is classified as a phenolic diterpene featuring a rearranged abietane (B96969) skeleton, positioning it within the icetexane class of diterpenoids. nih.govcenmed.comnih.gov Icetexanes are characterized by a distinctive 6-7-6 tricyclic framework, systematically referred to as 9(10→20)-abeo-abietane. nih.govcenmed.comnih.govnih.gov This unique skeletal arrangement is believed to originate from a natural rearrangement of the more common 6-6-6 tricyclic abietane diterpenoid core. nih.govnih.gov The semisynthetic approach, involving ring expansion, has proven to be a valuable strategy for synthesizing the flexible icetexane diterpenoid skeleton from abietane precursors. nih.gov Specifically, this compound belongs to structural class 2 of icetexanes, known as the this compound family, and is distinguished from compounds like pisiferin by an additional hydroxyl group at the C11 position. nih.govscribd.com
Historical Perspective of Discovery and Early Investigations
The discovery of this compound dates back to 1983, when it was isolated from the Labiate plant Coleus barbatus Bentham, a species now often referred to as Plectranthus barbatus. nih.govcenmed.comtcichemicals.comnih.govhmdb.cathegoodscentscompany.comnih.govwikipedia.orgnih.govbidd.groupliverpool.ac.ukebi.ac.uk Following its isolation, the compound's structure was meticulously determined. Its absolute configuration was subsequently established through hemisynthesis of this compound dimethyl-ether, utilizing carnosol, a well-known abietane antioxidant, as a reference. nih.govcenmed.comnih.govnih.govliverpool.ac.uk Early investigations into this compound also revealed its notable biological activity, specifically its hypotensive effects observed in rats. nih.gov A significant milestone in the understanding of icetexane chemistry was achieved during the structural elucidation of this compound by Kelecom in 1983, which marked the first laboratory observation of a synthetic link between an icetexane and an abietane. science.gov
Scope and Significance of Academic Research on this compound
Academic research on this compound and other icetexane diterpenoids holds considerable significance due to their intricate chemical structures and the wide array of biological activities they exhibit. nih.govcenmed.comnih.govnih.govscribd.com For over four decades, the complex 6-7-6 tricyclic scaffolds and diverse biological profiles of icetexanes, including this compound, have captivated the interest of synthetic organic chemists, natural product chemists, and biological investigators alike. cenmed.comnih.govscribd.com The ongoing pursuit of synthetic strategies for these diterpenoids is crucial for advancing the development of novel compounds for the pharmaceutical and chemical industries. nih.govcenmed.com
Numerous efforts have been dedicated to the total and semisynthesis of this compound. nih.govnih.govfishersci.cacdutcm.edu.cnuni.lurevistabiomedica.orgresearchgate.net Successful syntheses have been reported from various precursors, including (+)-pisiferic acid, achieved through a B-ring expansion approach. nih.gov Other synthetic routes have involved the rearrangement of an abietane core nih.govcenmed.comnih.govuni.lu, as well as Friedel-Crafts annulation nih.gov and PPh3/DIAD-mediated rearrangement of carnosic acid derivatives. nih.govcdutcm.edu.cn Beyond its hypotensive activity nih.govnih.gov, the broader class of icetexanes, to which this compound belongs, demonstrates a spectrum of biological properties, including antibacterial, antifungal, antioxidant, anti-HIV, and anti-cancer activities. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol |
InChI |
InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3/t17-/m1/s1 |
InChI Key |
ZSBGZCORDLYKJB-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2CC3=CCCC([C@@H]3CCC2=C1)(C)C)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O |
Synonyms |
barbatusol |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Plant Sources and Geographic Distribution
Barbatusol (B1201560) and its related icetexane diterpenoids are synthesized by a variety of terrestrial plants, primarily within the Lamiaceae family. The distribution of these plants spans tropical and subtropical regions across several continents.
The primary and most well-documented source of this compound is Coleus barbatus, a species synonymously known as Plectranthus barbatus. This perennial herb is a prominent member of the mint family (Lamiaceae) and has been a target of intensive phytochemical studies. This compound was first isolated from the stems of this plant.
The geographic distribution of C. barbatus is extensive, covering tropical and subtropical areas of the Old World. It is native to a wide range from tropical Africa, across the Arabian Peninsula, to South and East Asia. Specifically, its native range includes countries such as Burundi, Eritrea, Ethiopia, Kenya, Rwanda, Somalia, Sudan, Tanzania, Uganda, Yemen, Oman, Saudi Arabia, India, Sri Lanka, Nepal, and south-central China. The plant is particularly significant in traditional Hindu and Ayurvedic medicine in India, as well as in the folk medicine of Brazil and tropical Africa.
The genus Salvia is another significant source of icetexane diterpenoids, the class to which this compound belongs. While the parent compound this compound is not always isolated, numerous structurally related compounds and members of the "this compound family" are found in these species.
Salvia ballotiflora : Native to Texas and northeastern Mexico, this species, also known as Shrubby Blue Sage, is historically important as the source from which the first icetexane diterpenoid, icetexone, was discovered in 1976. acs.org The presence of icetexone underscores the genus's capacity to produce the characteristic 6-7-6 tricyclic core of this diterpenoid family.
Salvia przewalskii : This species, native to the western provinces of China (Gansu, Sichuan, Yunnan, and Tibet), is a rich source of diterpenoids. acs.orgoregonstate.edunih.govresearchgate.netdocumentsdelivered.comasianpubs.orgresearchgate.net While direct isolation of this compound has not been reported, studies have identified several novel icetexane diterpenoids, including przewalskin (B13393631) C, D, and E, marking the first discovery of icetexanes in this plant. oregonstate.edunih.gov
Salvia atriplicifolia (now classified as Salvia yangii, formerly Perovskia atriplicifolia): Research on this species, commonly known as Russian Sage, has led to the isolation of compounds described as belonging to the this compound family. Its native range spans the steppes and hills of southwestern and central Asia.
Salvia somalensis : A perennial shrub endemic to Somalia, S. somalensis has been shown to produce both abietane (B96969) and icetexane diterpenoids. nih.gov Notably, the icetexanes found in this plant were classified as belonging to the structural class of the this compound family. nih.gov
The occurrence of this compound-type compounds extends beyond the Coleus and Salvia genera. The genus Premna, also in the Lamiaceae family, has been identified as a source of novel icetexane diterpenoids.
Phytochemical investigations of species such as Premna tomentosa and Premna latifolia have resulted in the isolation of several new this compound-type icetexanes. acs.org These findings are significant as they represent the first known examples of icetexanes that incorporate a dihydrobenzofuran ring system into their structure. acs.org This demonstrates the structural diversification of the this compound scaffold within the Premna genus.
Co-occurrence with Related Diterpenoids (e.g., Abietanes)
This compound and other icetexanes are frequently isolated alongside abietane diterpenoids from the same plant sources. ipni.org This co-occurrence is not coincidental but is rooted in their shared biosynthetic pathway. Icetexanes are described as being biogenetically related to abietane diterpenoids, possessing a rearranged abietane skeleton.
In plants like Plectranthus barbatus and various Salvia species, the phytochemical profile is often characterized by a complex mixture of both abietane and icetexane diterpenes. nih.gov Diterpenoids are common secondary metabolites in the genus Plectranthus, with the majority being highly modified abietanoids. This pattern is also observed in the genus Salvia, reinforcing the close biochemical relationship between these two classes of compounds. nih.gov The presence of abietanes like ferruginol (B158077) and sessein alongside a suite of icetexanes in Salvia carranzae is a clear example of this chemical synergy. researchgate.net
Chemodiversity of Icetexane Diterpenoids
The icetexane diterpenoids are a structurally diverse family of natural products, with over 100 novel compounds identified since the discovery of icetexone in 1976. acs.org Their defining feature is the complex 6-7-6 tricyclic framework, which serves as a scaffold for extensive chemical modification.
The chemodiversity within this family arises from the wide variation in the degree and regiochemistry of oxygenation on both the aromatic and aliphatic parts of the molecule. acs.org This leads to a broad array of derivatives, including those with different hydroxylation, acetylation, and quinone formations. To manage this diversity, a classification system has been proposed, grouping icetexanes into classes based on the presence or absence of oxygen-containing functional groups at specific carbon atoms of the scaffold. acs.org this compound itself is a parent member of one of these classes, which is characterized by oxygenation at carbons C-11 and C-12. researchgate.net The discovery of unique structures, such as dimeric icetexanes and those incorporating additional heterocyclic rings from Premna species, continues to expand the known chemical space of this fascinating diterpenoid family. acs.org
Table of Mentioned Compounds
Biosynthetic Pathways and Precursors
Proposed Biogenetic Relationship with Abietane (B96969) Diterpenoids
Icetexane diterpenoids, including barbatusol (B1201560), are widely understood to originate from abietane diterpenoids through an enzyme-mediated rearrangement. nih.govresearchgate.net This biogenetic relationship is formally recognized by the nomenclature 9(10→20)-abeo-abietane, which denotes the rearranged abietane skeleton characteristic of icetexanes. nih.govliverpool.ac.uk The structural elucidation of this compound in 1983 provided one of the initial laboratory observations that demonstrated this fundamental connection between icetexanes and abietanes. nih.gov Subsequent biomimetic synthetic approaches have further supported this proposed rearrangement, illustrating how abietane precursors can be transformed into the icetexane core. nih.govliverpool.ac.uk
Enzymatic Transformations and Rearrangement Mechanisms
The conversion of abietane skeletons to the icetexane framework, as seen in this compound, involves a significant skeletal reorganization. nih.govliverpool.ac.ukresearchgate.netnih.gov This process is hypothesized to initiate with a functionalization, such as enzymatic protonation-dehydration or hydride abstraction, at the C20 position of an abietane precursor. nih.govnih.gov This initial step leads to the formation of a primary carbocation intermediate. nih.govnih.gov
Wagner-Meerwein Rearrangements
Following the formation of the primary carbocation, a key step in the biosynthesis of icetexanes is the Wagner-Meerwein rearrangement. nih.govnih.gov This type of rearrangement is a well-known class of 1,2-rearrangement reactions in organic chemistry, characterized by the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon within a carbocationic system. plantaedb.comwikidata.org In the context of this compound biosynthesis, this Wagner-Meerwein shift is crucial for producing the characteristic central seven-membered ring found in icetexane diterpenoids. nih.gov
Carbocationic Intermediates in Skeletal Reorganization
Carbocationic intermediates play a pivotal role throughout the skeletal reorganization from abietane to icetexane structures. nih.govnih.gov The Wagner-Meerwein shift facilitates the conversion of a less stable primary carbocation into a more stable tertiary carbocation. nih.gov These carbocationic species can then be trapped by nucleophiles, such as water, to yield specific products. nih.gov Research indicates that the presence of an alcohol group within these intermediates can act as a protective mechanism, preventing undesired deprotonation and instead facilitating the transformation into a ketone, thereby ensuring the successful formation of the desired icetexane core structure. liverpool.ac.uk
Exploration of Biosynthetic Enzymes and Potential Gene Clusters
The biosynthesis of diterpenoids generally involves a class of enzymes known as diterpene synthases (diTPS enzymes). wikipedia.org These enzymes are categorized into Class II and Class I diTPSs, each performing distinct roles in the cyclization process. Class II diTPSs typically catalyze the initial protonation-initiated cycloisomerization of geranylgeranyl pyrophosphate (GGPP) to form a bicyclic decalin core, with the reaction often terminated by deprotonation or water capture. wikipedia.org Subsequently, Class I diTPSs are involved in the cleavage of the diphosphate (B83284) group and often catalyze further cyclization or rearrangement reactions on the resulting carbocation. wikipedia.org
While the general enzymatic machinery for diterpenoid biosynthesis is understood, and computational tools like antiSMASH are employed for genome mining to identify biosynthetic gene clusters (BGCs) for natural products, specific enzymes and gene clusters directly responsible for the unique abietane-to-icetexane rearrangement that yields this compound have not been fully characterized in the provided literature. The rearrangement is described as an "enzyme-mediated rearrangement" nih.gov and an "enzymatically guided attack", implying enzymatic involvement, but the precise identities of these enzymes or their associated gene clusters remain an area for further exploration.
Dimerization Pathways and Mechanisms (e.g., Diels-Alder reactions)
While this compound itself is a monomeric icetexane, the broader context of diterpenoid biosynthesis includes dimerization pathways, often involving mechanisms such as Diels-Alder reactions. For instance, grandione (B1194932), an icetexane diterpene dimer, has been successfully synthesized from demethylsalvicanol (B1248764) (an icetexane derivative) under aqueous Diels-Alder conditions. liverpool.ac.uk
Theoretical studies on the formation of grandione suggest that its biosynthesis might proceed via a tandem Hetero Diels-Alder (H-DA) reaction followed by a retro-Claisen rearrangement, rather than a single-step H-DA mechanism. The Diels-Alder reaction is a well-established and powerful ring-forming reaction in organic synthesis, and while enzymes capable of catalyzing biotransformations that could involve Diels-Alder reactions have been identified, the direct verification of natural Diels-Alderase enzymes has presented challenges. It is also recognized that some biomimetic Diels-Alder reactions can occur without direct enzymatic catalysis. Diterpenoid dimers can be formed through various linkage patterns, including those resulting from homo- or hetero-Diels-Alder cycloadditions.
Physicochemical Properties of this compound
The following table summarizes some computed physicochemical properties of this compound (PubChem CID 627133):
| Property | Value | Unit | Source |
| Molecular Weight | 300.4 | g/mol | PubChem |
| XLogP3 | 5.4 | - | XLogP3 |
| Heavy Atom Count | 25 | - | PubChem |
| Ring Count | 5 | - | PubChem |
| Aromatic Ring Count | 0 | - | PubChem |
| Rotatable Bond Count | 0 | - | PubChem |
| Topological Polar Surface Area (TPSA) | 75.04 | Ų | PubChem |
| Hydrogen Bond Donors | 0 | - | PubChem |
| Hydrogen Bond Acceptors | 5 | - | PubChem |
Note: Some sources indicate slightly different values for certain properties. For example, another PubChem entry (CID 10040486, which is a different stereoisomer or representation but also named this compound) lists MW as 300.21 g/mol , TPSA as 40.46 Ų, 2 H-bond donors, 2 H-bond acceptors, and 1 rotatable bond. The table above uses data from PubChem CID 627133, which is the primary CID for this compound.
Synthetic Methodologies
Total Synthesis Approaches
Several research groups have reported total or semi-syntheses of barbatusol (B1201560), contributing significantly to the understanding of its structural complexity and the development of efficient synthetic routes. Notable contributions include those from the Majetich group, who reported a racemic total synthesis, and the Matsushita group, who achieved a semi-synthesis from naturally derived precursors researchgate.netresearchgate.netacs.orgnih.govacs.orgthieme-connect.deresearchgate.net.
A common retrosynthetic theme for this compound involves the transformation of an abietane (B96969) core, which possesses a [6-6-6] tricyclic framework, into the rearranged [6-7-6] icetexane skeleton. This transformation often mimics proposed biosynthetic pathways, which suggest that the icetexane skeleton arises from a natural rearrangement of abietane diterpenoids, potentially via carbocation intermediates and subsequent ring expansion thieme-connect.deescholarship.orguga.edu.
The Majetich group's approach to (±)-barbatusol featured a key cyclialkylation reaction. Their strategy involved the cyclialkylation of a functionalized arene with a Lewis acid-activated conjugated dienone to directly construct the 6,7,6-fused tricyclic core researchgate.netacs.orgcapes.gov.br. This method provided an efficient route to the core carbocyclic framework of this compound, incorporating a suitably substituted 'C' ring and functionality in the 'A' ring for further elaboration acs.org.
The synthesis of this compound relies on a series of critical transformations to build the complex polycyclic structure and introduce the necessary functional groups with precise control over stereochemistry.
Ring expansion is a pivotal strategy in the synthesis of icetexane diterpenoids, including this compound, from abietane precursors. This approach capitalizes on the biogenetic relationship between the two skeletal types. For instance, the Matsushita group reported a semi-synthesis of icetexane diterpenoids, including (-)-barbatusol, from (+)-pisiferic acid via B-ring expansion researchgate.net.
A specific example of a ring expansion protocol involves treating a diol intermediate, derived from an abietane core, with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in pyridine (B92270). This reaction facilitates triflation followed by a 1,2-rearrangement, leading to the desired [6-7-6] tricyclic compound in good yield. The presence of a hydroxyl group at a strategic position (e.g., C-1) can enhance the stability of carbocation intermediates, thereby promoting the ring-enlarging reaction thieme-connect.de.
The Friedel-Crafts annulation has been a cornerstone in several total syntheses of this compound, particularly in the construction of its characteristic tricyclic core. The Majetich group's eight-step synthesis of (±)-barbatusol prominently utilized a Friedel-Crafts annulation. This involved the cyclialkylation of an electron-rich arene (e.g., 3-isopropylveratrole) with a Lewis acid-activated conjugated dienone (e.g., 2-benzyl-dienone) to efficiently generate the 6,7,6-fused tricycle researchgate.netacs.orguga.educapes.gov.br. This reaction sequence is crucial for establishing the central cycloheptane (B1346806) ring of the icetexane framework researchgate.net.
Achieving stereocontrol is paramount in the synthesis of complex natural products like this compound, which possesses multiple chiral centers. In the asymmetric total synthesis of (-)-barbatusol, stereospecific transformations are employed to establish the correct absolute configuration. A key step involves the asymmetric 1,2-reduction of a C(1) carbonyl group in a tricyclic enone intermediate. Corey's CBS procedure, utilizing a chiral oxazaborolidine catalyst, has been successfully applied to produce the allylic alcohol in high chemical yield and excellent enantiomeric excess acs.org. Subsequently, Myers' Mitsunobu-based allylic transposition is used to generate a diazene (B1210634) intermediate in situ, which rearranges to yield the desired alkene with control over the C(5) stereocenter acs.orguga.edu.
Oxidation and reduction reactions are fundamental transformations used throughout the total synthesis of this compound for functional group interconversions and the introduction of unsaturation.
Oxidation Chemistry:
Ortho-selective oxygenation: In semi-syntheses, ortho-selective oxygenation of intermediates, such as 12-O-methoxymethylpisiferin, has been achieved using stabilized 2-iodoxybenzoic acid (SIBX) or potassium 5-methyl-2-iodobenzenesulfonate (pre-MIBS) with Oxone®. This is followed by the reduction of the intermediary quinones to yield this compound and related compounds researchgate.netudel.edu.
Aromatization: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been utilized for the aromatization of cyclohexenones, a common step in the construction of aromatic rings in diterpenoid synthesis uga.edu.
Quinone formation: Attempts to oxidize this compound to a p-quinone directly have been reported, though this often results in unstable o-quinones or enones due to allylic rearrangement lookchem.com.
Reduction Chemistry:
Wolff-Kishner reduction: This method has been employed for the non-stereospecific introduction of a C5 methine group through the reduction of a tosylhydrazone derivative of a key enone intermediate acs.orguga.edu.
Quinone reduction: As mentioned, reduction of intermediary quinones is a step after ortho-selective oxygenation to furnish the final phenolic products researchgate.net.
Stereoselective reduction: Lithium aluminum hydride (LAH) has been used for the ring-opening of epoxides, leading to alcohols with controlled stereochemistry acs.org. Corey's CBS reduction, as detailed in the stereocontrolled synthesis section, is a prime example of a highly stereoselective reduction acs.org.
Table 1: Overview of Selected this compound Total Synthesis Characteristics
| Synthesis Approach | Key Annulation/Rearrangement | Stereocontrol | Overall Steps | Overall Yield (approx.) | Reference |
| Majetich (Racemic) | Friedel-Crafts Cyclialkylation | Racemic | 8 | 15% | acs.org |
| Majetich (Asymmetric) | Friedel-Crafts Cyclialkylation | Enantioselective | - | 65% (from intermediate) | acs.org |
| Matsushita (Semi-synthesis) | B-ring expansion (from Pisiferic acid) | Enantioselective | - | 49% (from intermediate) | researchgate.net |
| Oh et al. | Abietane to Icetexane Ring Expansion | Racemic | - | 75% (for core) | thieme-connect.dethieme-connect.com |
Comparative Analysis of Synthetic Routes
Total synthesis approaches to this compound typically involve constructing the entire molecular framework from simpler, non-diterpenoid precursors. For instance, one reported total synthesis of (±)-barbatusol utilized conjugated dienones in cyclialkylations as a key strategy. chemtunes.com Other reports describe the rearrangement of an abietane core with trifluoromethanesulfonic anhydride in pyridine to afford the icetexane core, which served as a key intermediate for the total synthesis of (±)-barbatusol, (±)-rosmaridiphenol, and (±)-pisiferin. wikipedia.org
In contrast, semisynthesis from natural precursors offers an efficient and robust alternative, particularly when starting materials with similar skeletal features are abundant. fishersci.ca This strategy often capitalizes on the biogenetic relationship between abietane and icetexane diterpenoids, wherein the icetexane skeleton is believed to arise from the rearrangement of an abietane framework. fishersci.ca The ring expansion approach in semisynthesis is advantageous for generating the flexible icetexane skeleton from abietane diterpenoids. fishersci.ca Semisynthetic routes have demonstrated regioselective and scalable production of this compound, making them particularly appealing for accessing this compound and its derivatives. wikipedia.orgfishersci.cawikipedia.orgfishersci.se
Semisynthesis from Natural Precursors
Semisynthesis from readily available abietane-type diterpenes represents a prominent strategy for obtaining this compound. This approach leverages the structural similarities and allows for the conversion of complex natural products into other valuable compounds.
Conversion from Pisiferic Acid: (+)-Pisiferic acid (1), a major component isolated from Chamaecyparis pisifera leaves, has been successfully converted into (−)-barbatusol (2). plantaedb.com This semisynthetic route typically proceeds through a series of steps:
(+)-Pisiferic acid is converted into (+)-12-O-methoxymethylpisiferol (5c) in three steps. wikipedia.orgfishersci.caplantaedb.com
A key rearrangement of 5c with trifluoromethanesulfonic anhydride in pyridine yields (−)-12-O-methoxymethylpisiferin (6c). wikipedia.orgfishersci.caplantaedb.com
The icetexane phenols, including 6c, are then subjected to ortho-selective oxygenation using stabilized 2-iodoxybenzoic acid (SIBX). wikipedia.orgfishersci.caplantaedb.com
Subsequent reduction of the intermediary quinones affords (−)-barbatusol. wikipedia.orgfishersci.caplantaedb.com
| Step | Precursor Compound(s) | Reagents/Conditions | Product Compound(s) | Yield (%) | Reference |
| Conversion to methoxymethylpisiferol | (+)-Pisiferic Acid | 3 steps | (+)-12-O-methoxymethylpisiferol (5c) | - | wikipedia.orgfishersci.caplantaedb.com |
| Rearrangement to methoxymethylpisiferin | (+)-12-O-methoxymethylpisiferol (5c) | Trifluoromethanesulfonic anhydride, pyridine | (−)-12-O-methoxymethylpisiferin (6c) | - | wikipedia.orgfishersci.caplantaedb.com |
| Ortho-selective oxygenation and reduction to this compound | Icetexane Phenols (e.g., 6c) | Stabilized 2-iodoxybenzoic acid (SIBX), reduction | (−)-Barbatusol | 49 | wikipedia.orgfishersci.ca |
Table 1: Key Steps in the Semisynthesis of (−)-Barbatusol from (+)-Pisiferic Acid
Conversion from Carnosic Acid: Carnosic acid, another significant abietane-type diterpene found in plants like rosemary, has also served as a precursor for the semisynthesis of this compound. wikipedia.orgfishersci.cawikipedia.org A notable strategy involves a PPh3/DIAD-mediated rearrangement of a reduced carnosic acid derivative to yield (-)-barbatusol. wikipedia.orgfishersci.cawikipedia.orgfishersci.se This method is characterized by its regioselectivity and scalability, providing an efficient route to the icetexane skeleton. wikipedia.orgfishersci.cawikipedia.orgfishersci.se The structural elucidation of this compound itself was one of the early chemical experiments that demonstrated the relationship between icetexanes and abietanes, underscoring the importance of carnosic acid and similar compounds as biogenetic precursors.
The semisynthesis of this compound from abietane-type diterpenes relies heavily on strategic derivatization and functionalization steps to achieve the desired structural rearrangement and introduction of specific functional groups. Key strategies include:
Protection/Deprotection: The use of protecting groups, such as the methoxymethyl (MOM) group for hydroxyl functions, is crucial to prevent undesired reactions during sensitive transformations. For example, the hydroxyl group at C-12 of pisiferol (B14701095) is protected as a methoxymethyl ether before the rearrangement step. wikipedia.orgfishersci.caplantaedb.com Subsequent deprotection steps are then performed to reveal the free hydroxyl groups in the final this compound structure. plantaedb.com
Skeletal Rearrangement: The core transformation from an abietane to an icetexane skeleton often involves a ring expansion. fishersci.ca In the case of pisiferic acid derivatives, this rearrangement is facilitated by reagents like trifluoromethanesulfonic anhydride in pyridine, leading to the expansion of the B-ring. wikipedia.orgfishersci.caplantaedb.com
Ortho-Selective Oxygenation: To introduce the catechol moiety characteristic of this compound, ortho-selective oxygenation of phenolic intermediates is a critical step. wikipedia.orgfishersci.caplantaedb.com Stabilized 2-iodoxybenzoic acid (SIBX) is a commonly employed reagent for this purpose, converting phenols into ortho-quinones, which are then reduced to catechols. wikipedia.orgfishersci.caplantaedb.com This highlights the precise control over functional group introduction required in these syntheses.
Reduction: Reduction steps are employed at various stages, such as the reduction of intermediary quinones formed during oxygenation to yield the final catechol structure of this compound. wikipedia.orgfishersci.caplantaedb.com
These derivatization and functionalization strategies are integral to controlling the regioselectivity and stereoselectivity of the reactions, ensuring the efficient and targeted synthesis of this compound from its natural precursors.
Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models
Modulation of Cellular Proliferation and Apoptosis Pathways
Research into the modulation of cellular proliferation and apoptosis pathways by barbatusol (B1201560) in specific cancer cell lines has been conducted, often in the context of its isolation alongside other compounds.
Effects on Cancer Cell Lines (e.g., SNU-1, HCT-116, COLO-205, Caco-2, HeLa, P388 murine leukemia cells)
While this compound has been identified from sources like Rosmarinus officinalis and Coleus barbatus, where other co-isolated compounds or plant extracts have demonstrated cytotoxicity against various cancer cell lines, direct and specific cytotoxicity data (e.g., IC50 values) for this compound itself on SNU-1, HCT-116, COLO-205, Caco-2, HeLa, or P388 murine leukemia cells are not explicitly detailed in the provided literature. mdpi.comnih.gov For instance, (-)-barbatusol (compound 2) was isolated from R. officinalis alongside sageone (B23465) (compound 1), which showed cytotoxicity against SNU-1 human gastric cancer cells with an IC50 of 9.45 ± 1.33 µM. However, the specific cytotoxic effect of this compound on SNU-1 cells was not reported in the same study. nih.gov Similarly, other icetexane diterpenes, such as (+)-grandione, have been noted for their high cytotoxicity against HCT-116, COLO-205, and Caco-2 cells. acs.org
Induction of Endoplasmic Reticulum Stress Response
The induction of endoplasmic reticulum (ER) stress response has been observed with certain icetexane diterpenes, such as (+)-grandione, which led to HCT-116 cell apoptosis. This effect was attributed to the upregulation of specific molecular markers associated with ER stress. acs.org Direct evidence explicitly detailing this compound's role in inducing ER stress response in the specified cancer cell lines is not available in the provided information.
Upregulation of Specific Molecular Markers (e.g., BiP-ATF4-CHOP Axis)
Upregulation of the BiP-ATF4-CHOP axis, a pathway indicative of endoplasmic reticulum stress and associated with apoptosis, has been linked to the action of (+)-grandione in HCT-116 cells. acs.org Specific data demonstrating this compound's direct upregulation of the BiP-ATF4-CHOP axis in the mentioned cancer cell lines is not provided in the available literature.
Synergistic Effects with Established Therapeutic Agents (e.g., Cisplatin)
While some diterpenes, such as sageone, have shown synergistic effects with cisplatin (B142131) in inducing apoptosis in SNU-1 human gastric cancer cells, direct evidence regarding this compound's synergistic effects with established therapeutic agents like cisplatin is not explicitly detailed in the provided sources. nih.gov
Antimicrobial Research
This compound has been investigated for its antimicrobial properties, particularly its antibacterial activity.
Antibacterial Activity Assessments
This compound (identified as compound 2 in one study) has demonstrated antibacterial activity against several bacterial strains. It exhibited significant activity against S. sonei and moderate activity against Bacillus subtilis, Enterococcus faecalis, Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant Enterococcus (VRE). nih.gov
Table 1: this compound's Antibacterial Activity
| Bacterial Strain | Activity Level |
| S. sonei | Significant |
| Bacillus subtilis | Moderate |
| Enterococcus faecalis | Moderate |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate |
| Vancomycin-resistant Enterococcus (VRE) | Moderate |
Antifungal Activity Assessments
While this compound belongs to the icetexane family of diterpenoids, a class known for exhibiting a broad array of biological activities, including antifungal properties, direct and detailed research findings specifically on this compound's antifungal activity are not extensively detailed in the provided literature. brainly.inprobes-drugs.org Studies often highlight the antifungal potential of extracts from plants containing this compound or other related compounds like carnosic acid, but explicit data for this compound itself in this context remain limited in the available sources. probes-drugs.orgwikipedia.org
Cardiovascular System Research
This compound has demonstrated a notable impact on the cardiovascular system, specifically exhibiting hypotensive effects in animal models. In studies conducted on rats, this compound administered intravenously at a dose of 3 mg/kg was observed to induce a potent lowering of blood pressure. fishersci.atwikidata.org This effect was accompanied by discrete bradycardia, indicating a reduction in heart rate. fishersci.atwikidata.org
The plant Plectranthus barbatus, from which this compound can be isolated, is well-known in traditional medicine and has been the subject of numerous pharmacological studies, with its extracts reported to possess hypotensive properties. researchgate.netciteab.comfishersci.ca The findings regarding this compound's direct hypotensive action contribute to understanding the specific compounds responsible for the observed cardiovascular effects of such plant extracts.
Table 1: Hypotensive Effects of this compound in Animal Models
| Compound | Animal Model | Dose (i.v.) | Observed Effect | Citation |
| This compound | Rats | 3 mg/kg | Potent lowering of blood pressure, bradycardia | fishersci.atwikidata.org |
The mechanistic exploration of blood pressure regulation concerning this compound is often discussed in the broader context of its parent plant, Plectranthus barbatus, and its major constituents, such as forskolin. Forskolin, a labdane (B1241275) diterpene also found in P. barbatus, is a well-established direct activator of adenylyl cyclase, an enzyme that leads to a significant increase in intracellular cyclic 3′,5′-adenosine monophosphate (cAMP) levels in various mammalian tissues. citeab.comguidetopharmacology.orgguidetopharmacology.org This increase in cAMP is a key second messenger involved in numerous physiological processes, including the relaxation of vascular smooth muscles, which contributes to blood pressure lowering. fishersci.caguidetopharmacology.orgnih.gov
While this compound's potent hypotensive effect is documented, the specific molecular mechanisms by which it regulates blood pressure, distinct from or in conjunction with other compounds like forskolin, are not explicitly detailed in the provided research findings. However, as a diterpene from the same plant, its activity may involve pathways related to those influenced by other Plectranthus barbatus constituents, potentially impacting vascular tone or cardiac function. Blood pressure regulation is a complex systemic mechanism involving neural, endocrine, and paracrine mechanisms, including the rapid control of vessel resistance by the central nervous system and the long-term activity of systems like the renin-angiotensin-aldosterone system. nih.gov
Other Investigated Biological Effects of Icetexanes
Research into the modulation of ion channels, specifically CaV3.2 T-type calcium ion channels, is an active area of study due to their crucial roles in neuronal excitability, hormone secretion, muscle contraction, and pacemaker activity. guidetopharmacology.orgmdpi.comciteab.com These low-voltage-activated channels are significant in various physiological and pathophysiological conditions, including neuropathic pain and certain cancers. mdpi.comcenmed.comoutbreak.info While various substances, such as zinc ions (Zn2+) and certain organic molecules like mibefradil, have been shown to modulate CaV3.2 channels, direct evidence or detailed research findings specifically demonstrating this compound's ability to modulate CaV3.2 T-type calcium ion channels are not available in the provided search results. fishersci.caguidetopharmacology.orgciteab.comcenmed.com
Anti-HIV Activity
Investigations into the anti-HIV activity of natural compounds often involve screening against various stages of the viral life cycle, such as inhibition of viral enzymes (e.g., reverse transcriptase, protease, integrase), interference with viral entry, or inhibition of viral replication in cell cultures nih.govnih.govpatsnap.commdpi.comnih.govpromegaconnections.com. Assays typically involve measuring parameters like 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against HIV-1 strains in different cell lines, alongside cytotoxicity assessments (CC50) to determine a selectivity index (SI) nih.govnih.govpromegaconnections.com.
Therefore, comprehensive data tables detailing the anti-HIV activity (e.g., IC50, EC50 values) and mechanistic insights of isolated this compound in in vitro or preclinical models cannot be provided based on the current search results.
Analgesic Potential
The evaluation of analgesic potential in preclinical models typically involves in vivo studies using various pain models in rodents, such as thermal-induced pain (e.g., hot plate test, tail-flick test) or chemical-induced pain (e.g., formalin test, acetic acid-induced writhing test) researchgate.netresearchgate.netresearchgate.netdrugs.ieuga.educput.ac.za. These models help to elucidate central and peripheral analgesic mechanisms, often by assessing changes in latency time, licking behavior, or writhing responses researchgate.netresearchgate.netdrugs.ieuga.edu.
Similar to anti-HIV activity, while the crude aqueous leaf extract of Plectranthus barbatus has been reported to exhibit significant pain inhibition in thermal and formalin-induced pain models in rats, specific in vitro or preclinical data demonstrating the analgesic potential of isolated this compound are not available in the provided search results researchgate.net. Analgesic effects are often attributed to the inhibition of inflammatory mediators like prostaglandins, or modulation of nociceptive pathways, but the specific mechanism of action for this compound as an analgesic agent has not been detailed researchgate.netdevice.report.
Consequently, detailed research findings and data tables specifically outlining the analgesic potential of isolated this compound in in vitro or preclinical models cannot be presented based on the current information.
Structure Activity Relationship Sar Studies
Development of Barbatusol (B1201560) Analogues and Derivatives
The synthesis of this compound and its analogues has been a significant area of research, often involving complex rearrangements of related diterpenoid skeletons. Semisynthesis of (-)-barbatusol, along with (+)-demethylsalvicanol and (+)-rosmaridiphenol, has been achieved from (+)-pisiferic acid through a multi-step process involving ortho-selective oxygenation and subsequent reduction of intermediary quinones. nih.gov Another efficient synthetic route for icetexane diterpenoids, including (±)-barbatusol, (±)-rosmaridiphenol, and (±)-pisiferin, has been developed starting from an abietane (B96969) core. nih.govnih.gov A regioselective and scalable synthesis of (-)-barbatusol has also been reported via a PPh3/DIAD-mediated rearrangement of a reduced carnosic acid derivative. nih.govplantaedb.com
The exploration of this compound derivatives has led to the identification of compounds with notable biological activities. For instance, (+)-grandione and a (-)-demethylsalvicanol o-quinone derivative have demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116, COLO-205, and Caco-2 cells. plantaedb.com Furthermore, novel this compound-type icetexanes, such as those found in Premna tomentosa (referred to as salpratins 86-95) and Salvia przewalskii (salprzeside A (68) and salprzeside B (69)), have been isolated and characterized for their biological properties. nih.gov
Elucidation of Key Structural Motifs for Specific Biological Effects
The unique 6-7-6 tricyclic framework of icetexane diterpenoids, to which this compound belongs, is central to their diverse biological activities. This compound itself is classified as an icetexane class 2, characterized by oxygenations at both C(11) and C(12), and lacking oxygenations at other positions. nih.gov This specific oxygenation pattern is a key structural motif.
Studies on this compound-type icetexanes, particularly a series of salpratins (86, 92, 94, 95), have revealed their promising analgesic potential due to inhibitory activity toward CaV3.2 T-type calcium ion channels. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds against CaV3.2 T-type calcium ion channels highlight their potency:
| Compound | IC50 (µM) nih.gov |
| Salpratin E (86) | 2.9 |
| Salpratin (92) | 5.1 |
| Salpratin (94) | 2.3 |
| Salpratin (95) | 3.2 |
While not directly on this compound, general structure-activity relationship insights from related abietane diterpenes suggest that the presence of oxygen-containing functional groups, especially at C6 and C7, and a 12-hydroxy-p-benzoquinone moiety, can be crucial for antibacterial activity against strains such as MRSA and VRE. nih.gov These observations provide a broader context for understanding the structural features that may contribute to the biological effects of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between a compound's chemical structure and its biological activity, allowing for the prediction of activity for new or untested compounds. While QSAR studies are a common approach in drug discovery and have been applied to various compound classes, such as barbituric acid derivatives for urease inhibition and macrocyclic diterpenes for P-glycoprotein inhibitory activity, specific QSAR modeling approaches focusing directly on this compound or its immediate derivatives were not identified in the conducted research.
Ligand-Target Interaction Analysis and Receptor Binding Studies
Understanding the molecular interactions between a compound and its biological targets is fundamental to elucidating its mechanism of action. This compound has been indicated to interact with specific biological targets.
One notable interaction involves the CaV3.2 T-type calcium ion channels. As mentioned, several this compound-type icetexanes, including salpratins, exhibit inhibitory activity against these channels. nih.gov CaV3.2 channels play a significant role in neuronal processing and nociception, suggesting a potential mechanism for the observed analgesic properties of these compounds.
Furthermore, this compound has been listed with related targets, specifically the cannabinoid receptor 1 (CNR1) and cannabinoid receptor 2 (CNR2). The cannabinoid receptors are G protein-coupled receptors involved in various physiological processes, and their modulation by ligands can lead to diverse biological effects.
Molecular docking studies, a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, have been performed on phytochemicals isolated from Coleus barbatus (the plant source of this compound) against the human histamine (B1213489) H1 receptor protein. While this compound is a constituent of Coleus barbatus, the detailed results of its specific binding to the H1 receptor were not explicitly provided in the available information.
Analytical and Spectroscopic Characterization Methods in Research
Advanced Spectroscopic Techniques for Structure Elucidation and Confirmation
Spectroscopic methods are fundamental to organic chemistry for identifying and confirming the structure of complex molecules like Barbatusol (B1201560).
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to assign proton (¹H) and carbon (¹³C) signals, determine coupling constants, and establish through-bond and through-space correlations researchgate.netacs.orgthieme-connect.comscispace.comresearchgate.netdagonuniversity.edu.mmacs.orgresearchgate.netacs.orgnih.gov.
For this compound and related icetexane diterpenoids, ¹H NMR spectra reveal characteristic signals for methyl groups, methylene (B1212753) protons, methine protons, and aromatic protons, often with specific chemical shifts and coupling patterns that are diagnostic of the abietane (B96969) or rearranged icetexane skeleton acs.orgdagonuniversity.edu.mmthieme-connect.com. For instance, isopropyl groups attached to an aromatic ring typically show characteristic doublet signals for methyl protons and a septet for the methine proton acs.orgdagonuniversity.edu.mm.
¹³C NMR spectroscopy provides information on the carbon skeleton, indicating the presence of different types of carbon atoms (methyl, methylene, methine, and quaternary carbons), including those in aromatic rings, hydroxyl-bearing carbons, and potentially carbonyl carbons if present in derivatives acs.orgthieme-connect.com.
Two-dimensional NMR techniques are crucial for confirming connectivity and assigning complex spectra:
Correlation Spectroscopy (COSY) identifies coupled protons, revealing spin systems within the molecule nih.gov.
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, aiding in the assignment of CH, CH₂, and CH₃ groups acs.orgscispace.com.
The interpretation of these NMR data, often in comparison with literature values for known compounds, allows for the unambiguous assignment of this compound's complex structure thieme-connect.comresearchgate.netnih.gov.
Mass Spectrometry (MS) (e.g., HRESIMS)
Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a critical technique for determining the precise molecular weight and elemental composition of this compound acs.orgthieme-connect.comscispace.comresearchgate.netacs.orgresearchgate.netacs.orgthieme-connect.comscribd.com. HRESIMS provides highly accurate mass-to-charge (m/z) ratios, which can be used to deduce the molecular formula with high confidence.
For this compound, the molecular formula is C₂₀H₂₈O₂ nih.govcdutcm.edu.cn. In studies involving the synthesis or isolation of this compound and its derivatives, HRESIMS data are reported to confirm the molecular formula. For example, a related compound in a synthesis study showed an [M + Na]⁺ ion at m/z 335.1986 (calculated for C₂₁H₂₈NaO₂) thieme-connect.com. Another related diterpenoid, clinopodiolide B, exhibited an [M + H]⁺ ion at m/z 347.18438, consistent with its molecular formula of C₂₀H₂₆O₅ acs.org. These precise mass measurements are essential for validating proposed structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations acs.orgthieme-connect.comresearchgate.netresearchgate.netsbq.org.br.
For this compound, a key feature is the presence of hydroxyl (-OH) groups, which are typically indicated by broad absorption bands in the 3200-3600 cm⁻¹ region. For instance, related compounds have shown hydroxyl absorption at 3592 and 3219 cm⁻¹ acs.org. If present, carbonyl (C=O) groups, such as those in lactones or esters, would appear as sharp bands around 1680-1760 cm⁻¹ acs.orgsbq.org.br. The IR spectrum thus provides valuable initial insights into the types of bonds and functional groups within the this compound molecule.
Electronic Circular Dichroism (ECD) for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique employed to determine the absolute configuration of chiral organic compounds like this compound researchgate.netacs.orgresearchgate.netacs.orgrsc.orgnih.govull.esmdpi.comresearchgate.net. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a spectrum with positive or negative Cotton effects at specific wavelengths. The sign and shape of these Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule rsc.orgull.es.
The absolute configuration of this compound was established through chemical correlation with carnosol, an abietane antioxidant whose absolute configuration was already known rsc.orgresearchgate.net. While direct ECD spectral data for this compound itself might not be extensively detailed in general literature, ECD is a standard method for determining the absolute configurations of complex natural products, including other icetexane and abietane diterpenoids researchgate.netacs.orgresearchgate.netacs.orgnih.govresearchgate.net. Modern approaches often combine experimental ECD spectra with quantum chemical calculations (e.g., Density Functional Theory, DFT) to predict theoretical ECD spectra for different possible configurations, allowing for a definitive assignment by comparison acs.orgnih.gov.
Chromatographic Separation and Purification Methodologies (e.g., HPLC, Column Chromatography)
The isolation and purification of this compound from complex natural extracts are achieved through various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography is a fundamental technique for the initial separation of crude extracts. Silica (B1680970) gel column chromatography is widely used due to its versatility and effectiveness in separating compounds based on polarity thieme-connect.comsbq.org.br. For instance, this compound has been isolated from Coleus barbatus using a combination of silica gel column chromatography and gel permeation on Sephadex LH-20 sbq.org.br. Sephadex LH-20, a cross-linked dextran (B179266) gel, is effective for separating compounds based on molecular size and polarity, often used for further purification after initial column chromatography scispace.com.
High-Performance Liquid Chromatography (HPLC) , including semi-preparative HPLC, is employed for fine purification steps, yielding highly pure compounds. HPLC offers superior resolution and efficiency compared to traditional column chromatography scispace.comnih.gov. It is particularly useful for separating closely related compounds or for obtaining analytical purity for spectroscopic analysis. For example, semi-preparative HPLC has been used to isolate diterpenoids from plant extracts after initial purification steps scispace.com.
Chemoinformatic Tools for Structural Analysis and Data Interpretation
Chemoinformatic tools play an increasingly vital role in the structural analysis and data interpretation of complex natural products like this compound. These computational methods complement experimental spectroscopic data, enhancing the accuracy and efficiency of structure elucidation.
One significant application is the use of quantum chemical calculations to predict spectroscopic parameters, such as ¹³C NMR chemical shifts and ECD spectra researchgate.netresearchgate.netnih.gov. For example, DP4+ analysis, a statistical method that compares experimental and calculated NMR chemical shifts, can be used to assign the correct stereoisomer from a set of possibilities researchgate.net. Similarly, comparing experimental ECD spectra with computationally generated spectra for different configurations is a powerful method for determining absolute configuration acs.orgnih.gov.
Furthermore, databases and spectral libraries , such as PubChem, serve as crucial chemoinformatic resources nih.govcdutcm.edu.cn. They provide access to a vast amount of chemical information, including computed descriptors, physical properties, and reported spectroscopic data for known compounds. This allows researchers to compare their experimental data with existing information, aiding in the identification of known compounds or the elucidation of novel structures by identifying common substructures or characteristic spectral patterns thieme-connect.comresearchgate.net. The ability to search and interpret complex spectroscopic data through chemoinformatic platforms significantly streamlines the process of structural assignment for natural products.
Compound Names and PubChem CIDs
Future Directions and Emerging Research Avenues
Advancements in Enantioselective Synthesis
The total synthesis of (-)-barbatusol has been successfully achieved, demonstrating the feasibility of constructing its complex rearranged abietane (B96969) skeleton in a stereoselective manner. nih.gov This initial breakthrough provides a foundation for further advancements in enantioselective synthesis. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. This includes exploring novel catalytic systems, such as transition metal catalysis or organocatalysis, that can achieve high enantiomeric excess with reduced catalyst loading and simpler purification protocols. nih.govfishersci.atciteab.comresearchgate.net The development of divergent synthetic strategies from common precursors could also enable the rapid generation of barbatusol (B1201560) analogs, facilitating structure-activity relationship (SAR) studies and the discovery of compounds with enhanced biological properties.
Targeted Biosynthesis and Metabolic Engineering of Producer Organisms
This compound is a natural product derived from Plectranthus barbatus. mdpi.combidd.groupscience.gov While P. barbatus is well-known for producing other significant diterpenes like forskolin, citeab.comhznu.edu.cnresearchgate.net the specific biosynthetic pathway leading to this compound remains an area for deeper investigation. Future efforts will involve elucidating the complete enzymatic cascade responsible for this compound biosynthesis within P. barbatus. This understanding is crucial for applying metabolic engineering strategies. nih.govnih.govnih.gov
Targeted metabolic engineering of P. barbatus or heterologous host organisms (e.g., yeast or bacteria) could significantly enhance this compound production. nih.govuni.luliverpool.ac.uk Strategies may include:
Overexpressing key enzymes in the this compound biosynthetic pathway.
Blocking competing metabolic pathways that divert precursors to other compounds.
Introducing heterologous genes from P. barbatus into fast-growing microbial hosts to establish a robust and scalable production platform.
Engineering precursor supply to maximize flux towards this compound.
Such approaches aim to increase the yield and purity of this compound, overcoming challenges associated with its natural abundance and extraction from plant material.
Deeper Elucidation of Molecular Targets and Signaling Pathways
Understanding the precise molecular targets and signaling pathways modulated by this compound is paramount for its potential therapeutic development. Initial molecular docking studies have explored its interaction with drug target sites, such as the human histamine (B1213489) H1 receptor protein, suggesting a potential role in conditions like atmospheric dust allergy. nih.govcdutcm.edu.cn
Future research should employ a multidisciplinary approach combining:
Target identification techniques: Affinity chromatography, chemical proteomics, and CRISPR-based screening can identify direct protein interactors.
Cellular assays: High-content imaging and reporter gene assays can reveal the impact of this compound on specific cellular processes and signaling cascades.
Omics technologies: Transcriptomics, proteomics, and metabolomics can provide a global view of cellular responses to this compound treatment, identifying affected pathways and biomarkers.
Given that this compound has a rearranged abietane skeleton, and other rearranged abietanes exhibit anticancer and anti-inflammatory activities through mechanisms involving apoptosis induction and NF-κB signaling, nih.gov a detailed investigation into these pathways for this compound itself is warranted. Understanding these mechanisms will pave the way for rational drug design and development.
Exploration of New Biological Activities and Therapeutic Applications in Preclinical Models
As a bioactive diterpene, this compound is a candidate for exploring a wider spectrum of biological activities beyond those initially observed in P. barbatus extracts. mdpi.com The parent plant is known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, cytotoxic, hypotensive, and hepatoprotective effects. mdpi.combidd.groupwikidata.org
Future research will focus on:
Screening for novel activities: High-throughput screening of this compound and its derivatives against a broad range of disease targets and cellular models, including infectious diseases, neurodegenerative disorders, and metabolic diseases.
Preclinical efficacy studies: Conducting in vitro and in vivo studies in relevant preclinical disease models to validate and characterize any newly discovered biological activities. For instance, given the cytotoxic activity of other diterpenes from P. barbatus against cancer cells, bidd.groupscience.gov this compound's potential as an anticancer agent, particularly its effects on cell cycle arrest and apoptosis pathways, warrants dedicated investigation in various cancer models. nih.gov
Mechanism-of-action studies: Linking observed biological activities to specific molecular targets and signaling pathways, as discussed in Section 8.3, to establish a clear understanding of its therapeutic potential.
Development of High-Throughput Screening Methodologies for Derivatives
The efficient exploration of this compound's therapeutic potential necessitates the development of high-throughput screening (HTS) methodologies for its derivatives. HTS allows for the rapid assessment of a large number of compounds, significantly accelerating lead discovery and optimization. cdutcm.edu.cnuni.lu
Key aspects of this future direction include:
Automated synthesis and purification: Developing automated platforms for the parallel synthesis and purification of this compound derivatives, enabling the creation of diverse compound libraries.
Miniaturized assay development: Adapting existing biological assays or developing new ones into miniaturized, high-density formats compatible with automated liquid handling systems.
Integration with computational approaches: Combining HTS with computational methods such as molecular docking and virtual screening to prioritize compounds for synthesis and testing, thereby increasing the efficiency of drug discovery. nih.govcdutcm.edu.cn
Phenotypic screening: Employing phenotypic screens to identify derivatives that induce desired cellular changes, even if the direct molecular target is initially unknown.
These advancements will enable a systematic and rapid evaluation of this compound derivatives, accelerating the identification of potent and selective compounds for further development.
Q & A
Q. How to structure a this compound research paper to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?
- Methodological Answer : Separate experimental details (synthesis, characterization) into subsections with CAS registry numbers. Use IUPAC nomenclature and deposit spectral data in supplementary files. Cite original isolation studies, avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
